molecular formula C34H40O6 B1164238 Galanganone B CAS No. 1922129-43-8

Galanganone B

Cat. No. B1164238
CAS RN: 1922129-43-8
M. Wt: 544.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Galanganone B is a high-purity natural product extracted from the rhizomes of Alpinia galanga . It belongs to the class of compounds known as chalcones .


Molecular Structure Analysis

Galanganone B has a molecular formula of C34H40O6 and a molecular weight of 544.68 g/mol . Its IUPAC name is (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one .

. It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Antioxidant and Anticholinergic Properties : A study on Alpinia officinarum Hance, a close relative of Alpinia galanga, showed marked antioxidant and anticholinergic effects. This suggests potential uses in treatments that leverage these properties (Köse, Gülçin, Gören, Namieśnik, Martínez-Ayala, & Gorinstein, 2015).

  • Medicinal and Pharmacological Potential : Galangal, including Alpinia galanga, is appreciated for its potential applications in food and medicine, with usage in herbal medicines against diseases like hemorrhoids, abnormal menstruation, abdominal discomfort, and inflammation (Das, Patra, Gonçalves, Romano, Gutiérrez-Grijalva, Heredia, Talukdar, Shome, & Shin, 2020).

  • Effect on Spermatogenesis : Alpinia galanga has been shown to significantly increase sperm percentage, viability, motility, and testosterone hormone in male rats, indicating its potential use in enhancing reproductive health (Mazaheri, Shahdadi, & Nazari Boron, 2014).

  • Antibacterial Activity : The methanol-phase extract from the rhizomes of Alpinia officinarum Hance displayed significant antibacterial activity against several pathogenic bacteria, suggesting its potential in developing natural antibacterial products (Fu, Wang, Sun, Xu, & Chen, 2022).

  • Anticancer Properties : Alpinia officinarum has shown potent anticancer agents, indicating a future for these compounds in cancer treatment (Reid, Wright, & Omoregie, 2016).

  • Neuroprotective Effect : Alpinia galanga fractions showed a neuroprotective effect in Alzheimer's type of amnesia in mice, indicating potential therapeutic applications for neurodegenerative diseases (Singh, Alagarsamy, Diwan, Kumar, Nisha, & Reddy, 2011).

Safety and Hazards

The safety data sheet for Galanganone B suggests that it should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLDQJNCARJUPM-RECGWBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanganone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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